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Compound of Interest

Compound Name:
2-(4-Tert-

butylphenyl)acetaldehyde

CAS No.: 109347-45-7

Cat. No.: B035487 Get Quote

Executive Summary
2-(4-tert-Butylphenyl)acetaldehyde (CAS 109347-45-7), often referred to as p-tert-

butylphenylacetaldehyde, is a critical C12 aromatic intermediate bridging the fragrance and

pharmaceutical industries. Structurally distinct from the restricted fragrance ingredient Lilial (3-

(4-tert-butylphenyl)-2-methylpropanal), this acetaldehyde derivative serves as a potent

"muguet" (lily-of-the-valley) odorant and a versatile lipophilic building block in medicinal

chemistry.

This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis

via styrene oxide isomerization, and its utility as a lipophilic pharmacophore generator in drug

discovery.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
The compound is characterized by a para-substituted tert-butyl group, conferring significant

lipophilicity and stability to the phenyl ring, coupled with a reactive acetaldehyde moiety.

Table 1: Chemical Identification
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Parameter Detail

IUPAC Name 2-(4-tert-Butylphenyl)acetaldehyde

CAS Number 109347-45-7

Synonyms
(4-tert-Butylphenyl)acetaldehyde; p-tert-

Butylphenylacetaldehyde

Molecular Formula C₁₂H₁₆O

Molecular Weight 176.26 g/mol

SMILES CC(C)(C)C1=CC=C(CC=O)C=C1

InChI Key VMLYBYNXKMHLIJ-UHFFFAOYSA-N

Table 2: Physicochemical Properties
Property Value Context/Method

Appearance Colorless to pale yellow liquid Standard State

Boiling Point ~257.8 °C @ 760 mmHg (Predicted)

Density 0.946 g/cm³ @ 25 °C

Flash Point 115.6 °C Closed Cup

LogP 3.0 (Est.)[1] Lipophilicity Indicator

Solubility Ethanol, Methanol, Chloroform Insoluble in water

Odor Profile
Floral, Green, Woody,

Aldehydic
Muguet-type notes

Synthetic Pathways & Mechanistic Insight[8]
The synthesis of 2-(4-tert-butylphenyl)acetaldehyde demands high regioselectivity to avoid

the formation of the ketone isomer (4-tert-butylacetophenone). Two primary routes prevail: the

industrial Styrene Oxide Isomerization and the laboratory-scale Alcohol Oxidation.
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Route A: Isomerization of 4-tert-Butylstyrene Oxide
(Industrial)
This route is preferred for its atom economy and scalability. It proceeds via the Meinwald

rearrangement of an epoxide.[2]

Epoxidation: 4-tert-Butylstyrene is epoxidized (e.g., using peracetic acid or catalytic H₂O₂) to

form 2-(4-tert-butylphenyl)oxirane.

Isomerization: The oxirane undergoes Lewis acid-catalyzed rearrangement (using catalysts

like silica-supported heteropoly acids or ZnBr₂) to yield the aldehyde.

Mechanistic Note: The catalyst must favor the hydride shift (leading to aldehyde) over the

alkyl shift (leading to ketone).

Route B: Oxidation of 2-(4-tert-Butylphenyl)ethanol
(Laboratory)
For small-scale high-purity needs, the oxidation of the corresponding alcohol (CAS 5406-86-0)

is utilized.

Reagents: PCC (Pyridinium chlorochromate), Swern conditions, or catalytic dehydrogenation

(Cu/Zn catalysts).

Control: Over-oxidation to the phenylacetic acid must be prevented by controlling

temperature and oxidant stoichiometry.

Visualization: Synthesis Workflow
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Figure 1: Comparative synthetic pathways highlighting the critical selectivity required during the

epoxide rearrangement step.

Reactivity & Applications in Drug Discovery
In medicinal chemistry, 2-(4-tert-butylphenyl)acetaldehyde acts as a Lipophilic Benzaldehyde

Surrogate. The tert-butyl group is a privileged scaffold that increases metabolic stability

(blocking para-metabolism) and enhances membrane permeability.

Key Reaction: Reductive Amination
The aldehyde is frequently coupled with primary or secondary amines to introduce the 4-tert-

butylphenethyl moiety.

Protocol: Aldehyde + Amine

Imine/Enamine

Amine.

Utility: This motif is common in antifungal agents (e.g., Fenpropimorph analogs) and calcium

channel blockers, where the bulky lipophilic tail anchors the molecule in hydrophobic pockets

of the receptor.

Stability & Handling
Oxidation Sensitivity: Like all phenylacetaldehydes, it is prone to autoxidation to 4-tert-

butylphenylacetic acid upon air exposure. It should be stored under inert gas

(Argon/Nitrogen) at -20°C.

Polymerization: Acidic impurities can catalyze trimerization. Maintain neutral pH during

storage.

Visualization: Reactivity Profile
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Figure 2: Reactivity network demonstrating the primary synthetic utility (amination) and stability

risks (oxidation).

Safety Profile & Regulatory Context
While distinct from Lilial, the structural similarity (tert-butylphenyl group) necessitates rigorous

safety evaluation, particularly regarding reproductive toxicity.

Structural Alerts: The p-tert-butylphenyl moiety is a known structural alert for testicular

toxicity in certain homologs (e.g., Lilial). However, the metabolic pathway of the

acetaldehyde derivative differs (rapid oxidation to the phenylacetic acid).

GHS Classification:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precaution: Treat as a potential sensitizer and reprotoxicant until definitive negative data is

established. Use full PPE (gloves, goggles, fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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